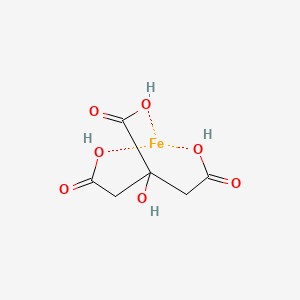
Iron citrate
Descripción general
Descripción
Iron citrate is a form of iron that is commonly used in laboratory experiments, as well as in a variety of medical applications. It is a stable, water-soluble form of iron that is easily absorbed by the body and has a wide range of potential applications.
Aplicaciones Científicas De Investigación
Bioavailability and Metabolism
Iron citrate plays a crucial role in the bioavailability of iron, an essential micronutrient. It forms stable complexes with iron (III), which are significant in the biochemical processes of living organisms . These complexes are vital for the uptake and transport of iron in bacteria, plants, and mammals due to the low solubility of ferric ion at physiological conditions . The study of iron citrate complexes helps understand their structure and nuclearity, which is fundamental in iron metabolism and related diseases .
Food Supplements
Iron citrate is used in the synthesis of food supplements to combat iron deficiency. A study demonstrated a method to synthesize a solid iron (II) citrate complex, which showed high bioavailability of iron, making it a potential alternative to commercial iron supplements . This application is particularly important for addressing iron deficiency anemia and improving human health .
Biomedicine
In the field of biomedicine, iron-based nanomaterials, including those derived from iron citrate, have shown promise in gene delivery and tumor gene therapy . The physicochemical properties of iron citrate make it suitable for applications such as magnetic resonance imaging, magnetothermal therapy, and targeted drug delivery .
Agriculture
Iron citrate is significant in agriculture for improving the nutritional value of crops and sustainable farming practices. It is involved in the transport and homeostasis of iron in plants, which is essential for human nutrition and addressing micronutrient deficiencies in soil . Additionally, metal citrate nanoparticles, including iron citrate, serve as a robust source of plant micronutrients, enhancing nutrient absorption and promoting healthy crop growth .
Environmental Science
In environmental science, iron citrate’s photodegradation has been studied for its implications in plant metabolism and iron transport . The photoreduction of iron citrate in leaves is a critical process that facilitates the conversion of iron for cellular uptake . Understanding this process is essential for environmental remediation and the biogeochemical cycling of iron.
Pharmacology
Iron citrate has pharmacological applications, particularly in treating hyperphosphatemia and iron deficiency anemia in patients with chronic kidney disease . It is used to regulate blood levels of iron and minimize the uptake of dietary phosphate, showcasing its therapeutic potential .
Propiedades
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTBITLDXCEAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FeO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron citrate | |
CAS RN |
23383-11-1, 2338-05-8, 3522-50-7 | |
| Record name | Ferrous citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23383-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(III) citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does iron citrate affect iron uptake in human cells?
A: Iron citrate can inhibit the uptake of transferrin-bound iron, the primary iron transport protein, in human cells. This occurs through competitive inhibition, where iron citrate interferes with the cellular uptake of transferrin-bound iron, primarily through transferrin receptor-independent pathways. []
Q2: Can iron citrate contribute to iron overload diseases?
A: Research suggests that in the presence of hydrogen peroxide (H2O2), iron citrate complexes can participate in redox cycling, potentially contributing to the pathophysiological outcomes of iron overload disorders. This redox cycling leads to the generation of reactive oxygen species, potentially damaging cellular components. []
Q3: What is the role of iron citrate in the context of pyoverdin siderophores?
A: Pyoverdins, siderophores produced by certain bacteria, have been shown to protect human hepatocytes from iron toxicity induced by iron citrate. They achieve this by both hindering iron uptake and promoting its release from iron-loaded cells. []
Q4: What is the molecular formula of iron citrate?
A4: Iron citrate exists in various forms. The most common form is ferric citrate, with a molecular formula of C6H5FeO7.
Q5: Is there a method for preparing pharmaceutical-grade iron citrate?
A: Pharmaceutical-grade iron citrate can be obtained from conventional iron citrate by refining it with a polar organic solvent. This solvent is chosen based on its inability to dissolve iron citrate. []
Q6: What is the impact of iron citrate on the growth of different cyanobacteria species?
A: Studies show that iron citrate can have varying effects on cyanobacteria growth. For example, iron citrate significantly suppresses the growth of Oscillatoria tennis, even at high iron concentrations. In contrast, Anabaena macrospora and Phormidium tenue exhibit better growth with non-autoclaved iron citrate. Interestingly, Oscillatoria brevis demonstrates the ability to grow even at low iron levels, utilizing various iron forms including iron citrate. []
Q7: How does iron citrate affect the proliferation and differentiation of bone cells?
A: Research suggests that iron citrate can inhibit the proliferation of rat bone marrow mesenchymal stem cells (BMSCs) in a dose-dependent manner. Furthermore, it suppresses the osteogenic differentiation of these cells, evidenced by decreased calcium nodule formation and reduced expression of osteogenic genes. []
Q8: How does iron citrate influence vascular calcification?
A: Studies indicate that iron citrate can impede vascular calcification induced by high phosphate levels in vascular smooth muscle cells. This effect is attributed to iron citrate's ability to both suppress apoptosis, a programmed cell death mechanism, and promote autophagy, a cellular recycling process. [, ]
Q9: Can iron citrate be used as a precursor for nanoparticle synthesis?
A: Yes, iron citrate can act as a precursor for synthesizing carbon-encapsulated iron nanoparticles through pyrolysis. The ratio of iron citrate to carbon sources significantly impacts the yield, crystallinity, morphology, and magnetic properties of the resulting nanoparticles. []
Q10: Have computational methods been used to study iron citrate?
A10: Although not extensively covered in the provided papers, computational chemistry techniques like density functional theory (DFT) could be used to explore the electronic structure of iron citrate complexes. Molecular dynamics simulations could provide insights into the behavior of iron citrate in different solvents and its interactions with biological molecules.
Q11: How do structural variations in iron chelators impact their biological effects?
A: Research on structurally similar iron chelators, like desferrioxamine and deferiprone, reveals that these compounds can inhibit the proliferation of bone cells. This suggests a potential link between iron chelation and its impact on bone cell growth. []
Q12: How does the form of iron influence its effect on ferritin synthesis?
A: Studies on human mononuclear cells suggest that different forms of iron, including iron citrate, have varying effects on ferritin synthesis. This variation likely stems from differences in their susceptibility to polymerization in aqueous solutions, highlighting the importance of formulation in iron delivery. []
Q13: Can Caco-2 cells be used to study iron bioavailability?
A: Caco-2 cells, derived from a human colon adenocarcinoma, exhibit the ability to differentiate into cells possessing characteristics of small intestinal enterocytes. This makes them a valuable in vitro model for studying iron absorption and bioavailability. Studies using Caco-2 cells have shown that iron transport across cell monolayers is greater from ferric lactoferrin compared to iron citrate and iron-loaded transferrin. []
Q14: What are the effects of iron citrate on acute ischemic stroke in rats?
A: In rat models, iron overload prior to induced stroke has been shown to increase infarct size. Interestingly, pretreatment with tempol, a superoxide dismutase mimetic, was able to reverse this effect. This suggests that reactive oxygen species play a significant role in iron-induced damage during stroke. []
A14: The provided research abstracts do not include information regarding resistance mechanisms, cross-resistance, targeted drug delivery, biomarkers, or specific diagnostic applications related to iron citrate.
Q15: What analytical techniques have been employed to study iron citrate?
A: Researchers have utilized a variety of techniques to characterize and study iron citrate. These include:* Electrochemistry: To investigate the redox properties of iron citrate complexes. []* Electron Spin Resonance (ESR): To study the formation and behavior of free radicals in reactions involving iron citrate. []* X-ray Diffraction (XRD): To determine the phase composition and crystallinity of iron citrate and its derivatives. [, ]* Mössbauer Spectroscopy: To investigate the oxidation state, coordination environment, and magnetic properties of iron atoms in iron citrate complexes. [, ]* Flow Cytometry: To identify and analyze cells treated with iron citrate. []* Real-time Quantitative Reverse Transcriptase-Polymerase Chain Reaction (RT-qPCR): To quantify gene expression changes in response to iron citrate treatment. [, ]* Electron Microscopy: To visualize the morphology and structure of iron citrate nanoparticles and their interactions with cells. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide](/img/structure/B1229376.png)

![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)
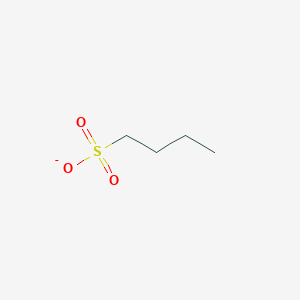
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229386.png)
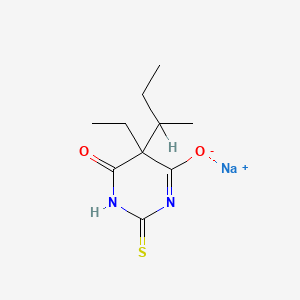
![2-(2-chloro-4-methylanilino)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1229389.png)

![(2S)-2-methyl-4-[(2R,13R)-2,8,9,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1229396.png)
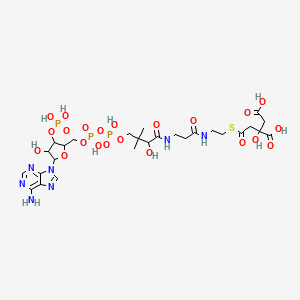
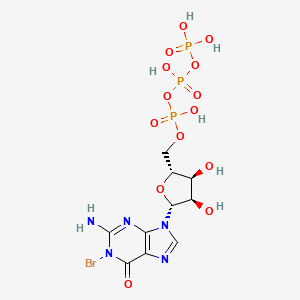
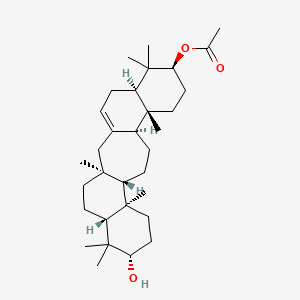
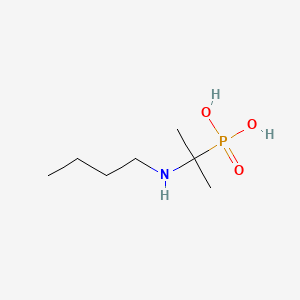
![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)